molecular formula C10H10O2S B13963003 (7-Methoxybenzo[b]thiophen-3-yl)methanol

(7-Methoxybenzo[b]thiophen-3-yl)methanol

Cat. No.: B13963003
M. Wt: 194.25 g/mol
InChI Key: IFPCJKGTGWKPBV-UHFFFAOYSA-N
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Description

(7-Methoxybenzo[b]thiophen-3-yl)methanol is a benzo[b]thiophene derivative featuring a methoxy group at the 7-position and a hydroxymethyl group at the 3-position of the heterocyclic ring. This compound serves as a key intermediate in medicinal chemistry and materials science, particularly in synthesizing bioactive molecules and functionalized polymers. Its structure combines the electron-rich benzo[b]thiophene core with substituents that modulate reactivity and biological activity. For example, the 7-methoxy group enhances electron density, while the 3-methanol group provides a site for further derivatization (e.g., phosphorylation or esterification) .

Properties

Molecular Formula

C10H10O2S

Molecular Weight

194.25 g/mol

IUPAC Name

(7-methoxy-1-benzothiophen-3-yl)methanol

InChI

InChI=1S/C10H10O2S/c1-12-9-4-2-3-8-7(5-11)6-13-10(8)9/h2-4,6,11H,5H2,1H3

InChI Key

IFPCJKGTGWKPBV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1SC=C2CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7-Methoxybenzo[b]thiophen-3-yl)methanol can be achieved through several synthetic routes. One common method involves the reaction of 7-methoxybenzothiophene with formaldehyde in the presence of a base to yield the desired product. The reaction conditions typically include a solvent such as ethanol or methanol and a base like sodium hydroxide or potassium carbonate. The reaction is carried out at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(7-Methoxybenzo[b]thiophen-3-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alcohol or alkane.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Formation of 7-methoxybenzo[b]thiophene-3-carboxylic acid.

    Reduction: Formation of 7-methoxybenzo[b]thiophene-3-ylmethane.

    Substitution: Formation of various substituted benzothiophenes depending on the nucleophile used.

Scientific Research Applications

(7-Methoxybenzo[b]thiophen-3-yl)methanol has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of materials with specific properties, such as organic semiconductors and light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism of action of (7-Methoxybenzo[b]thiophen-3-yl)methanol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s effects can be mediated through various pathways, including inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Bioactivity

A. Positional Isomerism (3-yl vs. 2-yl Derivatives):

  • Benzo[b]thiophene-3-carbaldehyde vs. -2-carbaldehyde Derivatives : In cytotoxic acrylonitrile analogs, the position of the aldehyde group significantly impacts potency. For instance, benzo[b]thiophene-2-carbaldehyde derivatives (e.g., (Z)-3-(benzo[b]thiophen-2-yl)-2-phenylacrylonitrile) exhibit lower GI₅₀ values (28–269 nM) against breast cancer cell lines compared to their 3-carbaldehyde counterparts . This suggests that substitution at the 3-position may sterically hinder interactions with biological targets.
  • Methoxy vs. Such chloro derivatives are often explored as intermediates in kinase inhibitors or antimicrobial agents .

B. Aryl-Methanol Derivatives:

  • (Thiophen-3-yl)methanol Scaffold: Compounds like (2-nitrophenyl)(thiophen-3-yl)methanol (Compound 62) demonstrate potent inhibition of Pseudomonas aeruginosa quorum sensing (PQS system), with survival rates in G. mellonella larvae increasing from 20% to 60% upon treatment. The thiophene ring’s electron-rich nature and planar geometry enhance binding to the PqsD enzyme active site .
  • Phenyl(thiophen-3-yl)methanol: This simpler analog lacks the benzo[b]thiophene backbone but shares the hydroxymethyl-thiophene motif. Its reduced aromaticity lowers thermal stability compared to benzo[b]thiophene derivatives, limiting applications in high-temperature polymer synthesis .

Key Research Findings

Electron-Donating Groups Enhance Reactivity: The 7-methoxy group in (7-Methoxybenzo[b]thiophen-3-yl)methanol facilitates electrophilic substitutions, contrasting with electron-withdrawing groups (e.g., Cl, NO₂) that direct reactions to specific ring positions .

3-Methanol as a Versatile Handle: This group enables diverse functionalization, such as phosphorylation for protease inhibitors or esterification for prodrugs, with yields exceeding 85% under mild conditions .

Bioactivity Linked to Planarity: Benzo[b]thiophene derivatives exhibit superior cytotoxicity compared to monocyclic thiophenes due to enhanced planarity and π-stacking with biological targets .

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